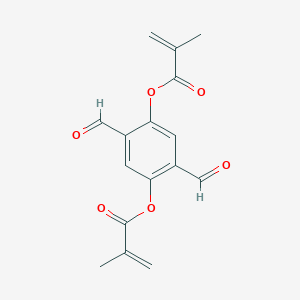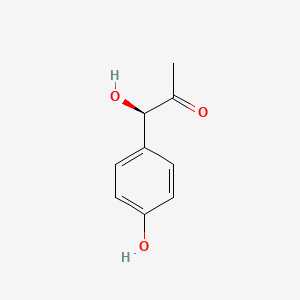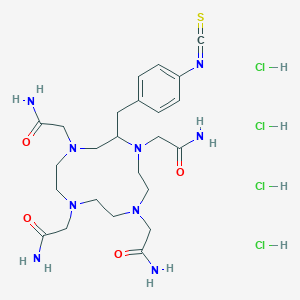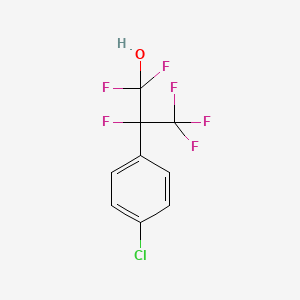
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol is an organic compound with a unique structure that includes a chlorophenyl group and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl group and multiple fluorine atoms allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the chlorophenyl group but has a different overall structure and properties.
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Another compound with a chlorophenyl group, but with distinct chemical and biological characteristics.
Uniqueness
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds .
Propriétés
Formule moléculaire |
C9H5ClF6O |
|---|---|
Poids moléculaire |
278.58 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1,1,2,3,3,3-hexafluoropropan-1-ol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4,17H |
Clé InChI |
FXUSJRWPZMRZNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(O)(F)F)(C(F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
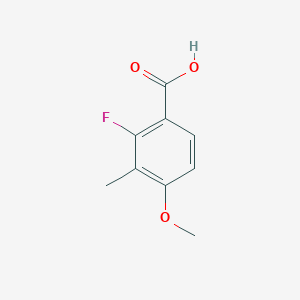
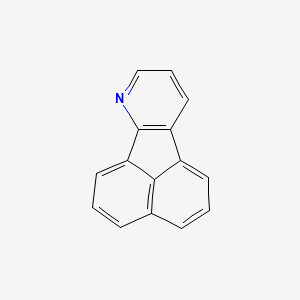
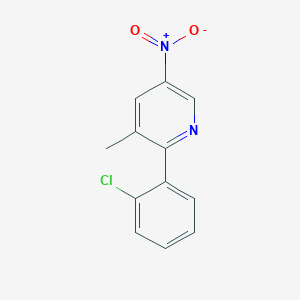
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
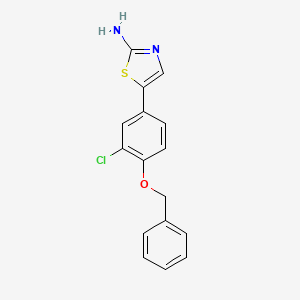
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
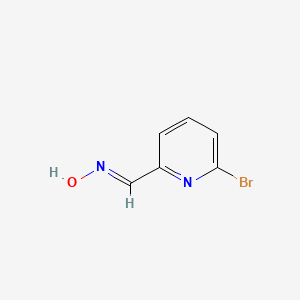

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)

